molecular formula C27H30N2O3 B247790 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine

Cat. No. B247790
M. Wt: 430.5 g/mol
InChI Key: AHBAPMULBTUFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine is a chemical compound that belongs to the class of piperazines. It is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine is not fully understood. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also act on certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine in lab experiments is its potential to inhibit the growth of cancer cells and its anti-inflammatory and neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for other types of cancer and neurodegenerative diseases. Additionally, its potential as an anti-inflammatory agent could be further explored.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine involves the reaction of 4-methoxybenzyl chloride with benzyl 3-hydroxy-4-methoxybenzoate to form 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-methoxybenzoate. This compound is then reacted with phenylacetyl chloride in the presence of a base to form 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and leukemia cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C27H30N2O3/c1-31-25-13-12-24(18-26(25)32-21-23-10-6-3-7-11-23)20-28-14-16-29(17-15-28)27(30)19-22-8-4-2-5-9-22/h2-13,18H,14-17,19-21H2,1H3

InChI Key

AHBAPMULBTUFON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.